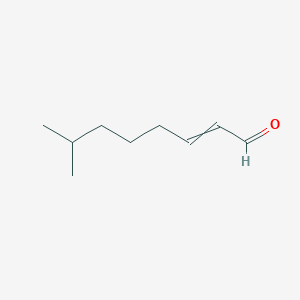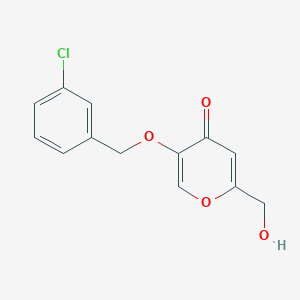
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound that features a pyranone ring substituted with a chlorobenzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one typically involves the reaction of 3-chlorobenzyl alcohol with a suitable pyranone precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-((3-Chlorobenzyl)oxy)-2-carboxy-4H-pyran-4-one.
Reduction: Formation of 5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-dihydropyran-4-one.
Substitution: Formation of 5-((3-Substituted benzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one derivatives.
Scientific Research Applications
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The chlorobenzyl group may facilitate binding to certain enzymes or receptors, while the pyranone ring can participate in various biochemical reactions. These interactions can lead to modulation of biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorobenzyloxy)phenylboronic acid
- 3-((3-Chlorobenzyl)oxy)-5-methylphenol
- (3-((3-Chlorobenzyl)oxy)-5-methylphenyl)methanol
Uniqueness
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific substitution pattern and the presence of both a chlorobenzyl group and a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11ClO4 |
|---|---|
Molecular Weight |
266.67 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-2-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C13H11ClO4/c14-10-3-1-2-9(4-10)7-18-13-8-17-11(6-15)5-12(13)16/h1-5,8,15H,6-7H2 |
InChI Key |
IZSIEUVAKYSCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=COC(=CC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
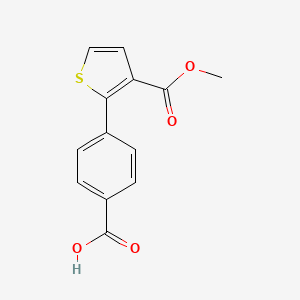
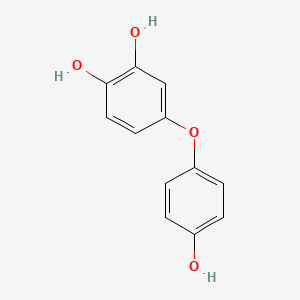

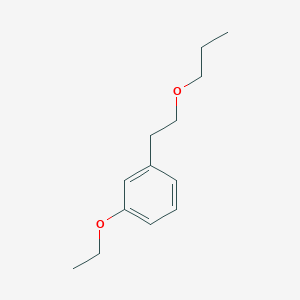
![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)

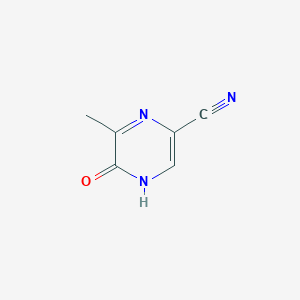
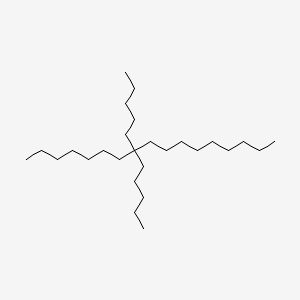

![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
